Cas no 1461704-70-0 ((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
-
- Inchi: 1S/C9H10BrNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H
- InChI Key: JQVFNSHVPPEZFW-UHFFFAOYSA-N
- SMILES: C(C1C=C(Br)C=C2CCOC=12)N.Cl
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-137253-0.1g |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95% | 0.1g |
$306.0 | 2023-07-06 | |
Enamine | EN300-137253-1.0g |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95% | 1.0g |
$884.0 | 2023-07-06 | |
TRC | B999590-50mg |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 50mg |
$ 210.00 | 2022-06-06 | ||
Chemenu | CM407544-250mg |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95%+ | 250mg |
$379 | 2023-02-17 | |
Enamine | EN300-137253-1000mg |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95.0% | 1000mg |
$884.0 | 2023-09-30 | |
A2B Chem LLC | AV61566-500mg |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95% | 500mg |
$763.00 | 2024-04-20 | |
Aaron | AR01ACQ2-10g |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95% | 10g |
$5260.00 | 2023-12-16 | |
A2B Chem LLC | AV61566-10g |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95% | 10g |
$4043.00 | 2024-04-20 | |
A2B Chem LLC | AV61566-2.5g |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95% | 2.5g |
$1862.00 | 2024-04-20 | |
Aaron | AR01ACQ2-5g |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95% | 5g |
$3554.00 | 2023-12-16 |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride Related Literature
-
2. Book reviews
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Additional information on (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
Latest Research Insights on (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride (CAS: 1461704-70-0)
In recent years, (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride (CAS: 1461704-70-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique benzofuran scaffold, has been explored for its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and cancer. The presence of the bromo substituent and the primary amine group in its structure makes it a versatile intermediate for further chemical modifications and pharmacological evaluations.
Recent studies have focused on the synthesis and optimization of (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride to enhance its bioavailability and therapeutic efficacy. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and reductive amination, have been employed to achieve high yields and purity. These efforts are crucial for ensuring the compound's suitability for preclinical and clinical studies, where consistency in quality and performance is paramount.
Pharmacological investigations have revealed that (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride exhibits promising activity as a modulator of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This receptor affinity suggests potential applications in treating psychiatric conditions such as depression, anxiety, and schizophrenia. Additionally, preliminary in vitro studies have demonstrated its cytotoxic effects on certain cancer cell lines, indicating a possible role in oncology drug development. However, further mechanistic studies are required to elucidate its precise mode of action and optimize its therapeutic window.
In the context of drug delivery, researchers have explored the formulation of (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride into various dosage forms, including nanoparticles and liposomes, to improve its solubility and targeted delivery. These innovations aim to overcome the challenges associated with its physicochemical properties, such as low aqueous solubility, which can limit its clinical utility. Early results from these formulation studies are encouraging, with enhanced pharmacokinetic profiles observed in animal models.
Despite these advancements, several challenges remain in the development of (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride as a therapeutic agent. Issues such as potential off-target effects, metabolic stability, and long-term safety need to be addressed through comprehensive preclinical and clinical evaluations. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of this compound from bench to bedside.
In conclusion, (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride (CAS: 1461704-70-0) represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features and pharmacological properties offer multiple avenues for therapeutic development. Continued research and innovation will be critical to unlocking its full potential and addressing the existing challenges in its development pathway.
1461704-70-0 ((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride) Related Products
- 683258-51-7((2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2228944-61-2(tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate)
- 392-41-6(Methyl Trifluoroacrylate)
- 2287282-36-2(Ethyl 3-amino-5-(1-methylpyrazol-4-yl)thiophene-2-carboxylate)
- 1704968-11-5((3S)-3-{(benzyloxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)
- 2171793-33-0(Ethyl 2-(3-ethoxy-4-hydroxypiperidin-4-yl)-2,2-difluoroacetate)
- 1222456-82-7(benzyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate)
- 881936-25-0(3-4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzenesulfonamido-N,N-dimethylpropanamide)
- 847400-99-1(3-{5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-ylmethyl}-2,3-dihydro-1,3-benzothiazol-2-one)
- 1444637-62-0(N-[cyano(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide)



